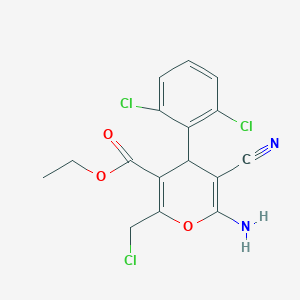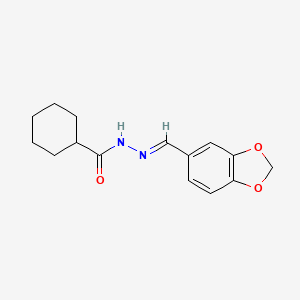![molecular formula C26H28BrN9O4 B12037099 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-bromo-6-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12037099.png)
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-bromo-6-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-bromo-6-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-bromo-6-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the oxadiazole and pyrrolidine moieties. The final step often involves the formation of the carboxamide linkage under specific reaction conditions such as the use of coupling agents, solvents, and temperature control.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and the use of advanced catalysts may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and pyrrolidine groups.
Reduction: Reduction reactions may target the nitro or oxadiazole groups.
Substitution: Substitution reactions can occur at various positions on the triazole and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or hydroxylamines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for its potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-bromo-6-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide likely involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antifungal and antimicrobial activities.
Oxadiazole Derivatives: Studied for their anti-inflammatory and anticancer properties.
Pyrrolidine Derivatives: Often investigated for their potential as central nervous system agents.
Uniqueness
The uniqueness of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-bromo-6-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide lies in its multi-functional structure, which combines the properties of triazole, oxadiazole, and pyrrolidine moieties. This combination may result in unique biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C26H28BrN9O4 |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-bromo-6-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C26H28BrN9O4/c1-2-38-22-13-18(39-16-17-8-4-3-5-9-17)12-20(27)19(22)14-29-31-26(37)23-21(15-35-10-6-7-11-35)30-34-36(23)25-24(28)32-40-33-25/h3-5,8-9,12-14H,2,6-7,10-11,15-16H2,1H3,(H2,28,32)(H,31,37)/b29-14+ |
InChI Key |
BLXCLXBWPUXSEN-IPPBACCNSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)OCC2=CC=CC=C2)Br)/C=N/NC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)OCC2=CC=CC=C2)Br)C=NNC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12037016.png)
![N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12037019.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12037027.png)

![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037047.png)
![2,6-dibromo-4-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}phenol](/img/structure/B12037058.png)

![4-(4-Butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037065.png)






